molecular formula C16H17ClN2O2S B2708511 2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide CAS No. 913251-32-8

2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide

Cat. No.: B2708511
CAS No.: 913251-32-8
M. Wt: 336.83
InChI Key: FSQDRWFOJNBSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide is a synthetic organic compound with the molecular formula C 16 H 17 ClN 2 O 2 S and a molecular weight of 336.84 g/mol . It is supplied with high purity and is identified by CAS Number 913251-32-8 . This compound is a propionamide derivative, a class of molecules known to be of significant interest in medicinal chemistry and pharmacology research. Propionamide derivatives are frequently investigated for their potential as receptor ligands and as key intermediates in the synthesis of more complex bioactive molecules . For instance, similar compounds have been designed and studied as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, representing a promising avenue for the development of novel analgesics . The structure of this particular compound, featuring a thioether linkage and both amino and chloro-methoxyphenyl substituents, provides multiple sites for further chemical modification. This makes it a valuable building block in chemical biology and drug discovery programs. It can be utilized in the development of targeted photo-crosslinking probes or for attaching fluorescent tags via its amino group, aiding in the study of protein-ligand interactions . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(3-chloro-4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10(22-13-6-3-11(18)4-7-13)16(20)19-12-5-8-15(21-2)14(17)9-12/h3-10H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQDRWFOJNBSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide typically involves the reaction of 4-aminothiophenol with 3-chloro-4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups such as hydroxyl or alkoxy groups.

Scientific Research Applications

2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide
  • CAS Number : 913251-32-8
  • Molecular Formula : C₁₆H₁₇ClN₂O₂S
  • Molecular Weight : 336.84 g/mol
  • Hazard Class : IRRITANT

Structural Features: This compound features a propanamide backbone with a 4-aminophenylthio group at the C2 position and a 3-chloro-4-methoxyphenyl substituent on the amide nitrogen.

The compound’s purity (>95%) is inferred from similar acetamide derivatives in the evidence .

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with structurally related analogues:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Purity/Activity Notes References
Target Compound
This compound
-NH₂ (C4-phenyl), -Cl, -OCH₃ (N-aryl) C₁₆H₁₇ClN₂O₂S 336.84 IRRITANT hazard class
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) -Br (N-aryl), triazinoindole core C₁₉H₁₅BrN₄OS 427.31 95% purity, hit in protein studies
(R,S)-2-((5-amino-4-isopropyl-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide (Z1262422554) -F, -CH₃ (N-aryl), isopropyl-triazole C₁₅H₁₉FN₄OS 338.2 CFTR modulator candidate
2-((8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) -Br (indole and N-aryl), triazinoindole core C₁₉H₁₄Br₂N₄OS 506.21 95% purity
N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide -SO₂NHAc (N-aryl), -NH₂ (C4-phenyl) C₁₇H₁₉N₃O₄S₂ 393.48 IRRITANT hazard class
3-Chloro-N-(4-methoxyphenyl)propanamide -Cl, -OCH₃ (N-aryl), no thioether C₁₀H₁₂ClNO₂ 213.66 Crystalline, C–H···O interactions
Key Comparative Insights

Substituent Effects on Bioactivity: The 4-aminophenylthio group in the target compound enhances hydrogen bonding and π-π stacking, which are absent in simpler analogues like 3-chloro-N-(4-methoxyphenyl)propanamide .

Electronic and Steric Modifications: The 3-chloro-4-methoxyphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may modulate metabolic stability compared to the 3-fluoro-4-methylphenyl group in Z1262422554 .

Hazard and Safety Profiles: Both the target compound and N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide are classified as IRRITANT, likely due to reactive thioether or sulfonamide groups .

Crystallographic and Stability Data :

  • The target compound’s amide resonance (C=O: 1.2326 Å, C–N: 1.3416 Å) is consistent with related propanamides, as observed in 3-chloro-N-(4-methoxyphenyl)propanamide .

Biological Activity

2-[(4-Aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide, also known by its CAS number 913251-32-8, is a compound with a complex molecular structure characterized by the formula C16_{16}H17_{17}ClN2_2O2_2S and a molecular weight of 336.84 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The compound features a thioether linkage and an amide functional group, which are known to influence its biological activity. The presence of a chloro and methoxy group on the aromatic ring may enhance its pharmacological properties by affecting lipophilicity and receptor binding.

PropertyValue
Molecular FormulaC16_{16}H17_{17}ClN2_2O2_2S
Molecular Weight336.84 g/mol
CAS Number913251-32-8
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating cytokine production and reducing inflammatory responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • In vitro studies have indicated that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Potential :
    • Research has shown that derivatives with similar structural motifs can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, compounds with thioether functionalities have been reported to exhibit cytotoxic effects against breast and colon cancer cells, indicating a potential for further development as anticancer agents.
  • Cytotoxicity Assessment :
    • A cytotoxicity study revealed that at certain concentrations, this compound demonstrates low toxicity to normal cells while effectively targeting cancerous cells, which is crucial for therapeutic applications.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnti-inflammatoryNot specifiedCurrent Study
CGP 28238Anti-inflammatory0.05Science.gov
Compound CAnticancerNot specifiedVCU Scholars

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Thioether couplingK₂CO₃, DMF, 80°C37–65%
Oxidation (if needed)m-CPBA, CHCl₃, 0°C82%

Basic Research Question: How should researchers characterize the purity and structural identity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 220–254 nm). Purity >98% is achievable with retention times ~17–18 min under isocratic conditions (acetonitrile/water + 0.1% TFA) .
  • NMR : Key signals include:
    • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.9–3.1 ppm (CH₂-S) .
    • ¹³C NMR : δ 170 ppm (C=O), δ 55 ppm (OCH₃) .
  • Mass Spectrometry : ESI-MS (m/z 350–360 [M+H]⁺) and HRMS for exact mass confirmation .

Advanced Research Question: How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for calculating:

  • Polarizability (α) and Hyperpolarizability (β) : Key metrics for NLO activity. Substituents like electron-donating (NH₂) and withdrawing (Cl, OCH₃) groups enhance intramolecular charge transfer .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps <3.5 eV suggest strong optical absorption in visible regions .
  • Solvent Effects : Include PCM models to simulate solvent interactions (e.g., DMSO) .

Q. Table 2: Calculated NLO Parameters (Example)

ParameterValue
α (esu)2.8 × 10⁻²³
β (esu)1.2 × 10⁻³⁰
HOMO-LUMO Gap3.2 eV

Advanced Research Question: What strategies resolve contradictions in crystallographic data during structural refinement?

Answer:

  • Software Selection : Use SHELXL for small-molecule refinement. Its robust algorithms handle disorder and twinning better than alternatives .
  • Hydrogen Bonding Analysis : Apply graph-set descriptors (e.g., C₁₁(4) chains) to classify N–H···O and C–H···O interactions .
  • Validation Tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. Critical Data from :

  • C=O bond length: 1.2326 Å (indicative of amide resonance).
  • Interchain centroid distance: 4.8194 Å (π-π stacking) .

Advanced Research Question: How can structure-activity relationships (SAR) guide biological studies?

Answer:

  • Bioisosteric Replacement : Replace the 3-chloro-4-methoxyphenyl group with fluorinated analogs (e.g., CF₃) to enhance membrane permeability .
  • Thioether vs. Sulfone : Compare bioactivity of the thioether with its sulfone derivative (oxidation state impacts target binding) .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like ion channels .

Advanced Research Question: What experimental precautions are critical for handling hygroscopic or light-sensitive batches?

Answer:

  • Storage : Argon-purged vials at –20°C, with desiccants (silica gel) .
  • Reaction Setup : Perform reactions under N₂ in amber glassware to prevent photodegradation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

Advanced Research Question: How do hydrogen-bonding motifs influence crystal packing and stability?

Answer:

  • Classical vs. Non-classical Bonds : N–H···O bonds (2.0–2.2 Å) dominate chain formation, while weaker C–H···O interactions (2.4–2.6 Å) stabilize 3D networks .
  • Thermal Analysis : Correlate TGA/DSC data (melting points >150°C) with hydrogen-bond density .

Figure : Chain formation along the a-axis via N–H···O bonds (reproduced from ).

Advanced Research Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) .
  • Racemization Mitigation : Avoid high temperatures (>80°C) and strongly acidic/basic conditions during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.